4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-carboxylic acid
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Overview
Description
4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a hydroxycyclohexyl moiety . It is typically a white to slightly yellow solid and may exhibit solubility in certain organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-hydroxycyclohexylamine under appropriate conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Scientific Research Applications
4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-3-carboxylic acid
- 4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-sulfonic acid
- 4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-phosphonic acid
Uniqueness
4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both hydroxy and carbamoyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1915726-71-4 |
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Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-[(2-hydroxycyclohexyl)carbamoyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c16-11-4-2-1-3-9(11)15-12(17)8-5-6-14-10(7-8)13(18)19/h5-7,9,11,16H,1-4H2,(H,15,17)(H,18,19) |
InChI Key |
WPJAQKSBWYQNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=NC=C2)C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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